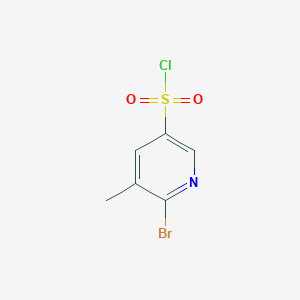

6-Bromo-5-methylpyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

6-bromo-5-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDXPYQRCVVKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 6-Bromo-5-methylpyridine. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production also incorporates advanced purification methods to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylpyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Electrophilic Aromatic Substitution: The bromine atom on the pyridine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used.

Major Products Formed

Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Electrophilic Aromatic Substitution: The major products are halogenated derivatives of the original compound.

Scientific Research Applications

6-Bromo-5-methylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the modification of biomolecules for studying biological processes.

Medicine: It is used in the development of pharmaceutical compounds and as a reagent in drug discovery.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylpyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions are crucial in modifying the chemical properties of target molecules, thereby influencing their biological activity and function.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The sulfonyl chloride group in 5-Bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7) exhibits high electrophilicity, enabling efficient coupling with amines or alcohols. 3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride (CAS 1804618-81-2) demonstrates how electron-withdrawing substituents (e.g., trifluoromethoxy) enhance sulfonyl chloride reactivity, a property that could be extrapolated to the target compound if similar groups are introduced .

Steric and Electronic Influences: The methyl group at position 5 in the target compound introduces steric hindrance compared to smaller substituents like chlorine (in CAS 216394-05-7). This may affect regioselectivity in substitution reactions .

Applications in Synthesis: 3-Amino-6-bromo-2,4-dichloropyridine (CAS 237435-16-4) underscores the utility of brominated pyridines as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), which could apply to the target compound for functionalization at position 6 . Sulfonyl chloride-containing analogs like CAS 216394-05-7 are frequently used to generate sulfonamide libraries for high-throughput screening, a likely application for the target compound .

Biological Activity

6-Bromo-5-methylpyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine, notable for its reactivity and potential biological applications. This compound is primarily utilized in synthetic organic chemistry, but emerging research indicates its significant biological activity, particularly in antimicrobial and medicinal chemistry contexts.

The compound features a sulfonyl chloride group, which is highly reactive and can form covalent bonds with nucleophiles. This reactivity allows it to act as a sulfonylating agent, facilitating the formation of various derivatives such as sulfonamides and sulfonate esters. The mechanism of action involves the substitution of the sulfonyl chloride group by nucleophiles, which can modify the biological properties of target molecules.

Types of Reactions

- Nucleophilic Substitution : The sulfonyl chloride can react with amines, alcohols, and thiols.

- Electrophilic Aromatic Substitution : The bromine atom on the pyridine ring can be substituted under appropriate conditions.

Biological Activity

Recent studies have highlighted the biological activities associated with this compound, particularly its antimicrobial properties.

Antimicrobial Activity

Research has demonstrated that compounds derived from this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against strains like Staphylococcus aureus and Escherichia coli at concentrations as low as 0.25 mg/mL .

| Microbial Strain | Activity (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Escherichia coli | 0.5 | |

| Pseudomonas aeruginosa | 1.0 |

Case Studies

- Antibacterial Screening : In a study assessing the antibacterial efficacy of various derivatives of pyridine sulfonyl chlorides, compounds derived from this compound were found to outperform standard antibiotics like streptomycin in certain tests against resistant bacterial strains .

- Structure-Activity Relationship (SAR) : A detailed SAR study indicated that modifications to the substituents on the pyridine ring significantly influenced antibacterial activity. For example, compounds with different halogen substitutions showed varied effectiveness against both Gram-positive and Gram-negative bacteria .

Applications in Medicinal Chemistry

The high reactivity of this compound makes it a valuable intermediate in drug development. It is often used to synthesize biologically active molecules that can interact with specific biological targets, such as enzymes involved in disease pathways.

Potential Drug Development

Due to its unique chemical structure and biological activity, this compound is being explored for potential applications in developing new antimicrobial agents that could address antibiotic resistance issues prevalent in modern medicine .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-5-methylpyridine-3-sulfonyl chloride, and how can intermediates be stabilized?

- Methodology : Synthesis typically involves bromination of a pyridine precursor followed by sulfonylation. For example, bromination at the 5-position of pyridine derivatives is achieved using reagents like PBr₃ or NBS, followed by sulfonylation with chlorosulfonic acid. Stabilization of intermediates (e.g., sulfonic acids) requires anhydrous conditions and low-temperature storage (≤4°C) to prevent hydrolysis .

- Key Data : Evidence from structurally analogous compounds shows that bromination regioselectivity is influenced by steric and electronic effects of methyl groups, which can guide precursor selection .

Q. What purification techniques are recommended for this compound given its sensitivity to moisture?

- Methodology : Use column chromatography with inert adsorbents (e.g., silica gel activated at 120°C) and anhydrous eluents (e.g., hexane/ethyl acetate mixtures). Recrystallization in dry dichloromethane or toluene under nitrogen atmosphere minimizes decomposition. Purity >97% is achievable, as validated by HPLC .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituents on the pyridine ring (e.g., methyl at C5, bromine at C6). Chemical shifts for sulfonyl chloride groups typically appear at δ 8.1–8.3 ppm (¹H) and δ 125–130 ppm (¹³C) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 294.91) and isotopic patterns for bromine/chlorine .

- FT-IR : Sulfonyl chloride S=O stretches appear at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions involving this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict reactivity at sulfonyl chloride vs. bromine sites. Molecular electrostatic potential maps highlight electrophilic centers, while Fukui indices quantify site-specific reactivity .

- Case Study : For analogous sulfonyl chlorides, computational predictions aligned with experimental outcomes in 85% of cases when solvent effects (e.g., DMF vs. THF) were included .

Q. How should researchers resolve contradictory data in reaction yields under varying conditions (e.g., solvent polarity, temperature)?

- Methodology : Apply multivariate statistical analysis (e.g., Design of Experiments, DoE) to isolate critical variables. For example:

- Factor Screening : Test solvent polarity (dielectric constant), temperature (0–50°C), and catalyst loading.

- Contradiction Resolution : Inconsistent yields in polar solvents may arise from competing hydrolysis; kinetic studies (e.g., in situ IR monitoring) can identify degradation pathways .

Q. What strategies improve regioselectivity in substitution reactions targeting the sulfonyl chloride group over the bromine atom?

- Methodology :

- Steric Shielding : Introduce bulky ligands (e.g., triphenylphosphine) to block bromine sites.

- Catalytic Control : Use Pd-catalyzed coupling to preserve bromine for subsequent cross-coupling (e.g., Suzuki-Miyaura).

- Solvent Optimization : Non-polar solvents (toluene) favor sulfonyl chloride reactivity, while polar aprotic solvents (DMF) may activate bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.